molecular formula C12H15NO2 B14467822 benzyl (2R)-2-amino-3-methylbut-3-enoate CAS No. 67471-85-6

benzyl (2R)-2-amino-3-methylbut-3-enoate

Cat. No.: B14467822
CAS No.: 67471-85-6
M. Wt: 205.25 g/mol
InChI Key: AZCOVUJPZHJQFN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2R)-2-amino-3-methylbut-3-enoate is an organic compound that features a benzyl group attached to a chiral amino ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-amino-3-methylbut-3-enoate typically involves the esterification of (2R)-2-amino-3-methylbut-3-enoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions, depending on the desired reaction pathway. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium carbonate for basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-amino-3-methylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzyl (2R)-2-amino-3-methylbut-3-enone.

    Reduction: Benzyl (2R)-2-amino-3-methylbut-3-enol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2R)-2-amino-3-methylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl (2R)-2-amino-3-methylbut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2R)-2-amino-3-methylbutanoate
  • Benzyl (2S)-2-amino-3-methylbut-3-enoate
  • Benzyl (2R)-2-amino-3-ethylbut-3-enoate

Uniqueness

Benzyl (2R)-2-amino-3-methylbut-3-enoate is unique due to its specific chiral center and the presence of both amino and ester functional groups. This combination allows for diverse chemical reactivity and potential applications in various fields. Its structural uniqueness also makes it a valuable compound for studying stereochemistry and chiral interactions in organic synthesis.

Properties

CAS No.

67471-85-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

benzyl (2R)-2-amino-3-methylbut-3-enoate

InChI

InChI=1S/C12H15NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,11H,1,8,13H2,2H3/t11-/m1/s1

InChI Key

AZCOVUJPZHJQFN-LLVKDONJSA-N

Isomeric SMILES

CC(=C)[C@H](C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CC(=C)C(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.